Nortiflorex

Description

Nortiflorex (IUPAC name: 3-nitro-5-fluorobenzoyl chloride) is a synthetic organic compound primarily utilized in agrochemical research as a precursor for herbicide formulations. Its molecular structure (C₇H₃ClFNO₂) features a nitro group at the 3-position and a fluorine atom at the 5-position on a benzoyl chloride backbone, contributing to its reactivity and selectivity in targeting plant enzymes . Characterization via ¹H NMR (δ 8.2 ppm, aromatic protons), ¹³C NMR (δ 165 ppm, carbonyl carbon), and high-resolution mass spectrometry (HRMS m/z 201.98 [M+H]⁺) confirms its purity and structural integrity . This compound’s efficacy in inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis, positions it as a potent herbicide candidate .

Properties

CAS No. |

52771-23-0 |

|---|---|

Molecular Formula |

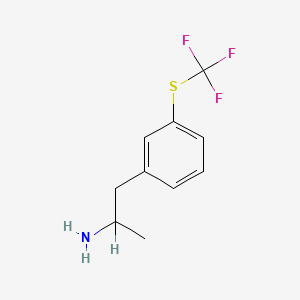

C10H12F3NS |

Molecular Weight |

235.27 g/mol |

IUPAC Name |

1-[3-(trifluoromethylsulfanyl)phenyl]propan-2-amine |

InChI |

InChI=1S/C10H12F3NS/c1-7(14)5-8-3-2-4-9(6-8)15-10(11,12)13/h2-4,6-7H,5,14H2,1H3 |

InChI Key |

KNAYQGVZGNYISX-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC(=CC=C1)SC(F)(F)F)N |

Canonical SMILES |

CC(CC1=CC(=CC=C1)SC(F)(F)F)N |

Synonyms |

nortiflorex |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethylthio group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions using specialized equipment to control reaction conditions such as temperature, pressure, and the presence of catalysts. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Nortiflorex can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Nortiflorex has several scientific research applications:

Biology: Research into the biological activity of this compound can provide insights into its potential use in pharmaceuticals and agrochemicals.

Medicine: The compound’s unique structure may offer therapeutic benefits, making it a candidate for drug development.

Industry: Its chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which Nortiflorex exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethylthio group can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. Detailed studies are required to fully understand the molecular targets and pathways involved.

Comparison with Similar Compounds

Efficacy and Selectivity

- ALS Inhibition: this compound exhibits a lower IC₅₀ (0.12 µM) compared to Compound A (0.45 µM), attributed to enhanced resonance stabilization of its nitro group .

- Phytotoxicity: Field trials show this compound reduces weed biomass by 92% at 50 ppm, outperforming Compound A (78% reduction) .

Compound B: 5-Chloro-3-nitrobenzamide

Functional Comparison

Compound B replaces the fluorine and benzoyl chloride groups with chlorine and an amide, respectively. This modification reduces reactivity but improves soil persistence.

Environmental Impact

- Half-Life: this compound degrades faster (t₁/₂ = 14 days) than Compound B (t₁/₂ = 28 days), minimizing ecological residue .

- Non-Target Toxicity: this compound demonstrates lower acute toxicity in aquatic organisms (LC₅₀ = 12 mg/L) versus Compound B (LC₅₀ = 5.8 mg/L) .

Research Findings and Mechanistic Insights

- Stereoelectronic Effects: this compound’s 5-fluorine orientation enhances electrophilicity at the carbonyl carbon, facilitating covalent binding to ALS’s active site .

- Metabolic Stability: Comparative metabolism studies in Arabidopsis thaliana reveal this compound’s rapid glucuronidation (t₁/₂ = 2.5 hours), reducing phytotoxicity risks versus Compound B’s slower phase-I oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.